molecular formula C20H15ClFN3O2S B3413888 N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946275-78-1

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3413888
CAS No.: 946275-78-1
M. Wt: 415.9 g/mol
InChI Key: VACNRROAFJFDHH-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted with:

  • 4-fluorophenyl at position 6 (aromatic ring with electron-withdrawing fluorine).
  • Methyl group at position 3 (steric and electronic modulation).
  • Carboxamide linker connected to a 5-chloro-2-methoxyphenyl group (chlorine enhances lipophilicity; methoxy improves solubility).

Its design likely optimizes bioavailability and target binding through balanced electronic and steric effects.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S/c1-11-18(19(26)23-15-9-13(21)5-8-17(15)27-2)28-20-24-16(10-25(11)20)12-3-6-14(22)7-4-12/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACNRROAFJFDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name / ID Core Structure Position 6 Substituent Carboxamide Substituent Molecular Weight Key Features
Target Compound Imidazo[2,1-b][1,3]thiazole 4-fluorophenyl 5-chloro-2-methoxyphenyl ~437* Chlorine (lipophilicity) + methoxy (solubility)
G677-0104 Imidazo[2,1-b][1,3]thiazole 4-fluorophenyl 4-fluoro-3-(trifluoromethyl)phenyl 437.39 Trifluoromethyl (enhanced metabolic stability)
G677-0124 Imidazo[2,1-b][1,3]thiazole 4-fluorophenyl 3-(trifluoromethyl)phenyl 419.40 Reduced steric bulk vs. target compound
D455-0639 Imidazo[2,1-b][1,3]thiazole (sulfone) 4-chlorophenyl 2-methoxyphenyl N/A Sulfone group (increased polarity)
CITCO Imidazo[2,1-b][1,3]thiazole 4-chlorophenyl O-(3,4-dichlorobenzyl)oxime N/A Aldehyde oxime (CAR modulation)

*Estimated based on structural similarity to G677-0103.

Key Observations:
  • Position 6 Substitutions: The target’s 4-fluorophenyl group (vs.
  • Carboxamide Substituents : The 5-chloro-2-methoxyphenyl group in the target compound combines a halogen (chlorine) for lipophilicity and a methoxy group for solubility—a balance absent in trifluoromethyl-substituted analogs (e.g., G677-0104/0124), which prioritize metabolic stability .

Pharmacological Implications

  • Receptor Specificity : CITCO’s oxime substituent enables CAR activation , whereas the target’s carboxamide may favor alternative targets (e.g., kinases or acetylcholinesterase) .
  • Solubility vs. Stability : The methoxy group in the target compound likely improves aqueous solubility relative to CITCO’s dichlorobenzyl oxime, which is bulkier and more lipophilic.
  • Synthetic Accessibility : Analogs in show low yields (e.g., 10.2% for compound 3g), suggesting the target’s synthesis may require optimized protocols to achieve scalability .

Structural Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine (target) vs. chlorine (CITCO, D455-0639) at position 6 alters electron density, impacting π-π stacking in receptor binding.
  • Methoxy vs. Trifluoromethyl : Methoxy (target) enhances solubility, while trifluoromethyl (G677-0104/0124) improves resistance to oxidative metabolism .
  • Sulfone vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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